Canaline

Vue d'ensemble

Description

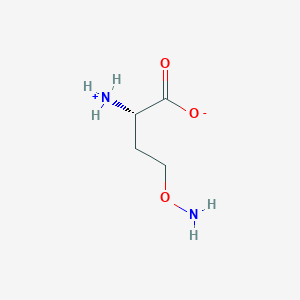

La canaline, également connue sous le nom d'acide 2-amino-4-(aminooxy)butanoïque, est un acide aminé non protéinogène. On la trouve principalement dans les légumineuses, en particulier dans le haricot de fève (Canavalia ensiformis). La this compound est structurellement liée à l'ornithine, la principale différence étant la présence d'un groupe aminooxy dans sa chaîne latérale . Ce composé est remarquable pour ses propriétés insecticides et neurotoxiques puissantes .

Mécanisme D'action

Target of Action

The primary target of Canaline is the enzyme Ornithine aminotransferase, which is found in mitochondria . This enzyme plays a crucial role in the urea cycle, a series of biochemical reactions in mammals that help detoxify ammonia and produce urea .

Mode of Action

this compound inhibits Ornithine aminotransferase, disrupting its normal function . This inhibition primarily stems from this compound’s ability to readily form oximes with keto acids and aldehydes, especially the pyridoxal phosphate cofactor of many vitamin B6-dependent enzymes .

Biochemical Pathways

this compound affects the urea cycle, a biochemical pathway that converts toxic ammonia to urea for excretion . This compound is a substrate for Ornithine aminotransferase, leading to the synthesis of L-ureidohomoserine . This compound is then converted to L-canavaninosuccinic acid by argininosuccinic acid synthetase. L-canavaninosuccinic acid is cleaved to form L-canavanine, another non-proteinogenic amino acid . This series of reactions forms the this compound-urea cycle, analogous to the ornithine-urea cycle .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound and its potential as a drug .

Result of Action

The inhibition of Ornithine aminotransferase by this compound leads to the disruption of normal cellular function . In insects, for example, this compound induces almost continuous motor activity, leading to disorientation and less patterned muscle activity . In plants, this compound’s toxicity is likely associated with the formation of non-functional proteins .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors

Analyse Biochimique

Biochemical Properties

Upon treatment, Canaline, this arginine structural analogue, is typically incorporated into proteins by arginyl-tRNA synthetase, leading to rapid functional disruption of such “canavanyl proteins” .

Cellular Effects

This compound’s toxicity originates from incorporation into proteins as well as arginase-mediated hydrolysis to this compound that forms stable oximes with carbonyls . This leads to disruption of cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves the synthesis of non-functional proteins in sensitive organisms, a similar mode of action to that of other simple NPAAs .

Temporal Effects in Laboratory Settings

It is known that this compound’s application has been shown to cause disruption of polyamine metabolism and formation of reactive nitrogen species including nitric oxide .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Its toxicity has been associated with autoimmunological diseases in humans or animals feeding on plants containing this NPAA .

Metabolic Pathways

During germination, this compound catabolism produces this compound and urea, which are further degraded to homoserine, CO2, and ammonia .

Méthodes De Préparation

La canaline peut être synthétisée par différentes méthodes. Une approche courante implique la conversion enzymatique de la canavanine à l'aide de l'arginase . Cette méthode produit de la this compound avec un degré de pureté élevé. De plus, les voies de synthèse de la this compound impliquent l'utilisation d'hydroxylamine et de cyanamide pour produire de l'hydroxyguanidine, qui est ensuite convertie en this compound . Les méthodes de production industrielle reposent souvent sur l'approche enzymatique en raison de son efficacité et de son rendement élevé.

Analyse Des Réactions Chimiques

La canaline subit plusieurs types de réactions chimiques :

Oxydation : La this compound peut être oxydée pour former des oximes avec des cétoacides et des aldéhydes.

Réduction : Elle peut être clivée de manière réductive pour produire de l'homosérine, un acide aminé non protéinique.

Substitution : La this compound peut participer à des réactions de substitution, en particulier celles impliquant son groupe aminooxy.

Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium et les réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions comprennent les oximes et l'homosérine .

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme réactif dans la synthèse de divers composés, y compris des peptides.

Biologie : La this compound est utilisée dans les études relatives à la nutrition et au métabolisme des plantes.

Médecine : Ses propriétés neurotoxiques en font un sujet d'intérêt dans les études sur la neurotoxicité.

Industrie : Les propriétés insecticides de la this compound sont utilisées pour développer des insecticides naturels.

5. Mécanisme d'action

La this compound exerce ses effets principalement par l'inhibition de l'ornithine aminotransférase . Cette inhibition se produit parce que la this compound forme des oximes avec le cofacteur phosphate de pyridoxal des enzymes dépendantes de la vitamine B6 . Cette interaction perturbe la fonction normale de ces enzymes, conduisant aux effets toxiques du composé.

Applications De Recherche Scientifique

Canaline has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of various compounds, including peptides.

Biology: This compound is employed in studies related to plant nutrition and metabolism.

Medicine: Its neurotoxic properties make it a subject of interest in neurotoxicity studies.

Industry: This compound’s insecticidal properties are utilized in developing natural insecticides.

Comparaison Avec Des Composés Similaires

La canaline est souvent comparée à la canavanine, un autre acide aminé non protéinogène présent dans les légumineuses . Les deux composés présentent des similitudes structurelles avec les acides aminés protéinogènes (ornithine et arginine, respectivement) et présentent des propriétés toxiques. la this compound est unique en raison de son groupe aminooxy, qui n'est pas présent dans la canavanine . D'autres composés similaires comprennent l'uréido-homosérine et l'acide canavaninosuccinique, qui sont des intermédiaires du cycle this compound-urée .

Activité Biologique

Canaline, also known as L-canaline, is a non-proteinogenic amino acid with significant biological activity. Its structure is characterized by an aminooxy group at the fourth carbon position, making it an analog of L-ornithine. This compound primarily derives from the hydrolysis of L-canavanine, an arginine analog found in various leguminous plants. Research has highlighted this compound's potential applications in biochemistry and medicine due to its diverse biological activities, particularly as an antimetabolite.

Chemical Structure and Properties

- Chemical Formula : C₄H₁₀N₂O₃

- Molecular Structure : this compound's structure is similar to that of L-ornithine, which allows it to interact with various metabolic pathways.

This compound exhibits several mechanisms of action that contribute to its biological activity:

-

Inhibition of Enzymatic Activity :

- This compound acts as an inhibitor of pyridoxal phosphate-dependent enzymes , such as ornithine aminotransferase and ornithine decarboxylase. This inhibition disrupts normal amino acid metabolism, leading to developmental abnormalities in insects and potential therapeutic effects against cancer cells .

- Antimetabolite Properties :

- Antimalarial Activity :

Biological Activity Overview

Case Studies and Research Findings

- Antitumor Activity :

- Inhibition Studies :

- Synergistic Effects :

Propriétés

IUPAC Name |

(2S)-2-amino-4-aminooxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O3/c5-3(4(7)8)1-2-9-6/h3H,1-2,5-6H2,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPGMQABJNQLLF-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CON)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197925 | |

| Record name | Canaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Canaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

496-93-5 | |

| Record name | L-Canaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Canaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Canaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02821 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Canaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-4-(aminooxy)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7H2XP1ZNS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Canaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.